(5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S/c1-25-14-7-8-15(26-2)12(9-14)10-16-18(24)23-19(27-16)21-17(22-23)11-3-5-13(20)6-4-11/h3-10H,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIHHVNNZQHDKA-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606951-47-7 | |
| Record name | (5E)-2-(4-BROMOPHENYL)-5-(2,5-DIMETHOXYBENZYLIDENE)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazole and triazole family of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C19H14BrN3O3S
- Molecular Weight : 444.31 g/mol
- CAS Number : 606951-47-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole and triazole moieties are known to exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as lipoxygenases (e.g., arachidonate 5-lipoxygenase) .
- DNA Interaction : The presence of the triazole ring can facilitate interactions with DNA or RNA, potentially affecting replication and transcription processes.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings possess notable antimicrobial properties. For example:
- In vitro studies have shown that derivatives similar to this compound exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated significant cytotoxic effects with IC50 values in the micromolar range.
- Mechanistic Insights : These effects are often linked to apoptosis induction and cell cycle arrest at specific phases.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various thiazolo[3,2-b][1,2,4]triazole derivatives against E. coli and S. aureus.
- Results showed that modifications at the 4-position significantly enhanced antibacterial activity.
-
Anticancer Evaluation :
- A recent investigation assessed the cytotoxic effects of related compounds on human cancer cell lines.
- The findings indicated that compounds with similar structural characteristics induced apoptosis through mitochondrial pathways.
Data Table: Biological Activities Summary
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant antimicrobial properties. For instance, derivatives of thiazole and triazole have been shown to possess activity against various bacterial and fungal strains. Studies suggest that this compound could potentially be developed as an effective antimicrobial agent due to its structural similarities with known active compounds .
Anticancer Activity
The compound's unique structure positions it as a candidate for anticancer research. Preliminary studies have demonstrated that thiazolo-triazole derivatives can inhibit cancer cell proliferation. For example, the anticancer activity of related compounds has been evaluated against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B (SRB) . The presence of the bromophenyl group may enhance the selectivity and potency of the compound against cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique properties of This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolo[3,2-b][1,2,4]triazoles | Thiazole and triazole rings | Antimicrobial, anticancer |
| Brominated phenyl derivatives | Bromine substituent on phenyl | Enhanced reactivity |
| Methoxy-substituted compounds | Methoxy groups on aromatic rings | Diverse pharmacological effects |
This table highlights how the specific combination of functional groups in this compound may confer distinct biological properties not found in other similar compounds.
Synthesis and Optimization
The synthesis of This compound typically involves multi-step organic synthesis techniques. Key synthetic routes require optimization to achieve high yields and purity. The development of efficient synthetic pathways is essential for facilitating further research into its applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
